2-Amino-4-phenylpyrimidine 1-oxide
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Overview
Description
2-Amino-4-phenylpyrimidine 1-oxide is a heterocyclic aromatic compound that belongs to the class of pyrimidine derivatives. It is characterized by the presence of an amino group at the 2-position, a phenyl group at the 4-position, and an N-oxide functional group. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4-phenylpyrimidine 1-oxide can be synthesized through the oxidation of 2-amino-4-phenylpyrimidine. The oxidation process typically involves the use of hydrogen peroxide in the presence of catalytic amounts of sodium tungstate . The reaction is carried out under controlled conditions to prevent destructive oxidative decomposition of the phenylpyrimidine to benzoic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-phenylpyrimidine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyrimidine.
Substitution: The amino group at the 2-position can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Acylation: Acylation reactions with acetic anhydride or benzoyl chloride can yield monoacyl derivatives.
Alkylation: Alkylation reactions typically involve alkyl halides as reagents.
Major Products Formed
Acylation Products: 2-Acetamido-4-phenylpyrimidine 1-oxide and 2-benzamido-4-phenylpyrimidine 1-oxide.
Reduction Products: 2-Amino-4-phenylpyrimidine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antitrypanosomal and antiplasmodial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-phenylpyrimidine 1-oxide involves its interaction with specific molecular targets and pathways. For instance, its antitrypanosomal activity is attributed to its ability to inhibit key enzymes and disrupt the metabolic processes of the Trypanosoma parasites . Similarly, its antiplasmodial activity is linked to its interference with the life cycle of Plasmodium falciparum .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A simpler analog without the phenyl and N-oxide groups.
2-Amino-4,6-dimethylpyrimidine 1-oxide: A derivative with methyl groups at the 4 and 6 positions.
2-Amino-4-aryloxypyrimidine 1-oxides: Compounds with aryloxy groups at the 4-position.
Uniqueness
2-Amino-4-phenylpyrimidine 1-oxide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets. The N-oxide group also contributes to its unique chemical properties and reactivity.
Properties
Molecular Formula |
C10H9N3O |
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Molecular Weight |
187.20 g/mol |
IUPAC Name |
1-hydroxy-4-phenylpyrimidin-2-imine |
InChI |
InChI=1S/C10H9N3O/c11-10-12-9(6-7-13(10)14)8-4-2-1-3-5-8/h1-7,11,14H |
InChI Key |
DDYRHXSAZPZVPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=N)N(C=C2)O |
Origin of Product |
United States |
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